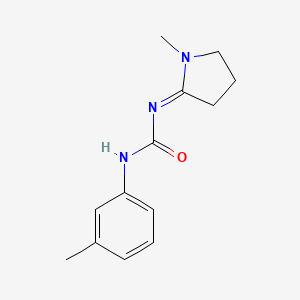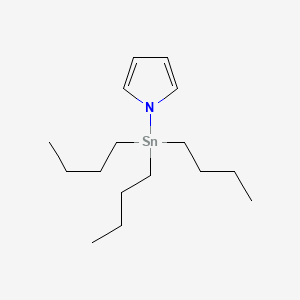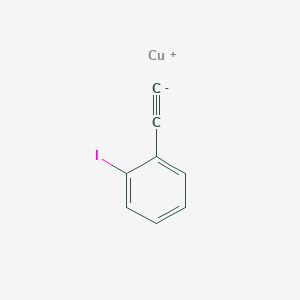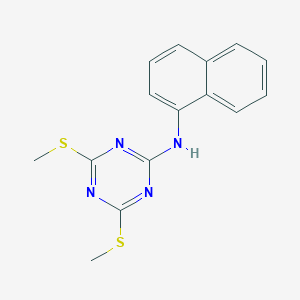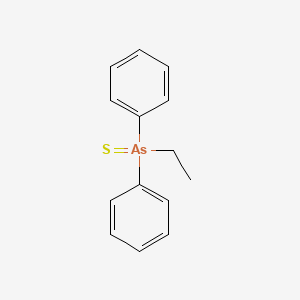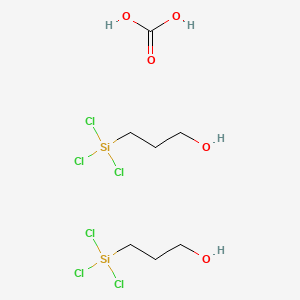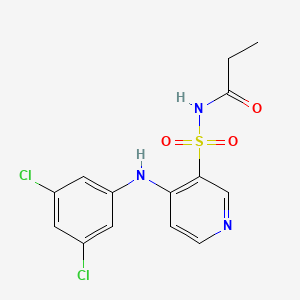
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group attached to a pyridine ring, which is further connected to a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenylamine Intermediate: This step involves the reaction of 3,5-dichloroaniline with a suitable reagent to form the dichlorophenylamine intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under specific conditions, often using a coupling agent such as propylphosphonic anhydride.
Sulfonylation: The coupled product undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group.
Final Amidation: The final step involves amidation with propanoic acid or its derivatives to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and has similar biological activities.
3-(4-Chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide: Another compound with a similar sulfonamide structure.
Uniqueness
N-((4-((3,5-Dichlorophenyl)amino)-3-pyridinyl)sulfonyl)propanamide is unique due to its combination of a pyridine ring with a sulfonamide group and a dichlorophenyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
52158-02-8 |
|---|---|
分子式 |
C14H13Cl2N3O3S |
分子量 |
374.2 g/mol |
IUPAC名 |
N-[4-(3,5-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-14(20)19-23(21,22)13-8-17-4-3-12(13)18-11-6-9(15)5-10(16)7-11/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
YJQXHMIILUYJLS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


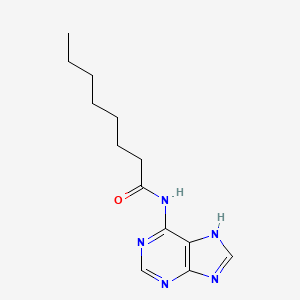

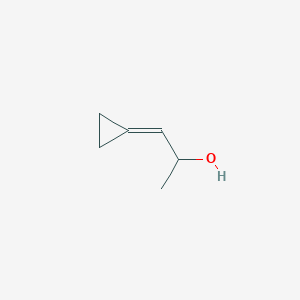
![Lithium, [2-(methylthio)phenyl]-](/img/structure/B14652294.png)
